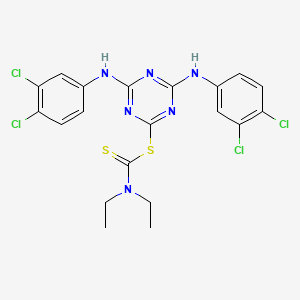

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate

Descripción

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a triazine-based compound characterized by two 3,4-dichlorophenylamino substituents at the 4- and 6-positions of the triazine ring and a diethyldithiocarbamate group at the 2-position. This structural combination suggests applications in pharmaceuticals (e.g., antimicrobial or anticancer agents) or agrochemicals (e.g., pesticides) .

Propiedades

Fórmula molecular |

C20H18Cl4N6S2 |

|---|---|

Peso molecular |

548.3 g/mol |

Nombre IUPAC |

[4,6-bis(3,4-dichloroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C20H18Cl4N6S2/c1-3-30(4-2)20(31)32-19-28-17(25-11-5-7-13(21)15(23)9-11)27-18(29-19)26-12-6-8-14(22)16(24)10-12/h5-10H,3-4H2,1-2H3,(H2,25,26,27,28,29) |

Clave InChI |

VBWMTNQALQRYOU-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dietilditiocarbamato de 4,6-bis((3,4-diclorofenil)amino)-1,3,5-triazin-2-ilo suele implicar reacciones orgánicas de varios pasos. Un método común comienza con la preparación de 4,6-dicloro-1,3,5-triazina, que luego se hace reaccionar con 3,4-dicloroanilina en condiciones controladas para formar el intermedio 4,6-bis((3,4-diclorofenil)amino)-1,3,5-triazina. Este intermedio se trata posteriormente con dietilditiocarbamato para obtener el producto final. Las condiciones de reacción a menudo requieren el uso de disolventes como diclorometano o acetonitrilo y catalizadores como la trietilamina para facilitar las reacciones.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores por lotes o de flujo continuo para garantizar una calidad y un rendimiento constantes. La optimización del proceso se centra en maximizar la eficiencia de cada paso de la reacción, minimizar los subproductos y garantizar la pureza del producto final mediante técnicas como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El dietilditiocarbamato de 4,6-bis((3,4-diclorofenil)amino)-1,3,5-triazin-2-ilo puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: La parte de dietilditiocarbamato puede oxidarse para formar sulfoxidos o sulfones.

Reducción: El anillo de triazina y los grupos diclorofenilo pueden reducirse en condiciones específicas.

Sustitución: Los átomos de cloro de los grupos diclorofenilo pueden sustituirse por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.

Reducción: Reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Nucleófilos como las aminas, los tioles o los alcóxidos en presencia de una base.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la parte de dietilditiocarbamato puede producir dietilditiocarbamato sulfoxido o sulfona, mientras que las reacciones de sustitución pueden producir una variedad de derivados de triazina sustituidos.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite explorar nuevas reacciones químicas y desarrollar nuevos materiales con propiedades específicas.

Biología

En la investigación biológica, el dietilditiocarbamato de 4,6-bis((3,4-diclorofenil)amino)-1,3,5-triazin-2-ilo se ha estudiado por su potencial como inhibidor enzimático. Su capacidad de interactuar con proteínas específicas lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.

Medicina

En medicina, este compuesto se investiga por sus posibles aplicaciones terapéuticas. Sus características estructurales sugieren que podría utilizarse en el diseño de nuevos fármacos dirigidos a enfermedades como el cáncer o las enfermedades infecciosas.

Industria

En el sector industrial, este compuesto se explora por su uso en el desarrollo de materiales avanzados, incluidos los polímeros y los recubrimientos, debido a su estabilidad y reactividad.

Mecanismo De Acción

El mecanismo por el cual el dietilditiocarbamato de 4,6-bis((3,4-diclorofenil)amino)-1,3,5-triazin-2-ilo ejerce sus efectos implica su interacción con dianas moleculares como enzimas o receptores. El núcleo de triazina y los grupos diclorofenilo del compuesto le permiten unirse a sitios específicos en las proteínas, inhibiendo potencialmente su actividad. La parte de dietilditiocarbamato también puede desempeñar un papel en la modulación de la reactividad y la afinidad de unión del compuesto.

Comparación Con Compuestos Similares

4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl Derivatives

- Structure: Features 4-chlorophenylamino groups instead of 3,4-dichlorophenylamino.

- Key Properties : Demonstrated antimicrobial activity against bacterial and fungal species (e.g., compound V3-a in ). The absence of a 3-chloro substituent reduces steric hindrance and may lower lipophilicity compared to the target compound.

- Applications : Primarily explored for antimicrobial uses .

USP Iscotrizinol-Related Compounds (C and D)

- Structure: Contains tert-butylcarbamoylphenylamino groups and a 2-ethylhexyl ester (e.g., USP Iscotrizinol Related Compound C).

- Key Properties : High molecular weight (708.89 g/mol) and UV-absorbing properties, making them suitable for sunscreen formulations. The tert-butyl groups enhance stability against photodegradation.

- Applications : Used as UV filters in cosmetics. The diethyldithiocarbamate in the target compound may offer divergent applications, such as antioxidant or metal chelation roles .

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

- Structure: Substituted with octylthio groups and a phenolic antioxidant moiety.

- Key Properties: The octylthio groups increase hydrophobicity, while the phenolic group provides radical-scavenging activity. CAS 991-84-4.

- Applications : Industrial antioxidant. In contrast, the diethyldithiocarbamate group in the target compound may enable stronger coordination with transition metals (e.g., Cu²⁺, Zn²⁺), expanding utility in catalysis or detoxification .

N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine

- Structure : Trichloromethyl substituents at the 4- and 6-positions.

- Key Properties : Electron-withdrawing trichloromethyl groups enhance electrophilicity, making the compound reactive in photochemical or crosslinking applications.

- Applications: Potential use in polymer chemistry or as a reactive intermediate. The target compound’s diethyldithiocarbamate group offers distinct reactivity, favoring chelation over electrophilic reactions .

Comparative Analysis Table

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| Target Compound | 3,4-Dichlorophenylamino | Diethyldithiocarbamate | ~600 (estimated) | Lipophilic, chelating | Pharmaceuticals, agrochemicals |

| 4,6-Bis((4-chlorophenyl)amino)triazine (V3-a) | 4-Chlorophenylamino | Morpholinone | Not specified | Antimicrobial | Antimicrobial agents |

| USP Iscotrizinol C | tert-Butylcarbamoylphenylamino | 2-Ethylhexyl ester | 708.89 | UV absorption | Sunscreens |

| Octylthio-triazine (CAS 991-84-4) | Octylthio | Phenolic antioxidant | Not specified | Antioxidant | Industrial stabilizers |

| Trichloromethyl-triazine | Trichloromethyl | Hydroxylamine | Not specified | Electrophilic | Polymer chemistry |

Actividad Biológica

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dichlorophenyl groups and a diethyldithiocarbamate moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T47D (Breast Cancer) | 2.3 | |

| MCF-7 (Breast Cancer) | 12.1 | |

| HeLa (Cervical) | 13.2 | |

| Ishikawa (Endometrial) | 14.9 |

The compound demonstrated significant antiproliferative activity, particularly against the T47D breast cancer cell line, outperforming Doxorubicin in some cases.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial efficacy against various pathogens. The results indicate promising activity against both Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

These findings highlight the compound’s potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through various pathways.

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes like PTP-1B in a concentration-dependent manner, which may contribute to its anticancer effects .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study reported that compounds similar to this compound exhibited significant cytotoxicity against T47D and MCF-7 cell lines with IC50 values lower than conventional chemotherapeutics like Doxorubicin .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.